Ethyl 2-(6-(pyrrolidin-1-yl)pyridazine-3-carboxamido)benzoate
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Overview
Description
Ethyl 2-(6-(pyrrolidin-1-yl)pyridazine-3-carboxamido)benzoate is a synthetic
Scientific Research Applications
Synthesis and Reactions in Organic Chemistry : This compound has been utilized in the synthesis of various organic molecules. For example, it is used in the synthesis of 3-(pyrrol-1-yl)-4,6-dimethyl selenolo[2,3-b]pyridine derivatives, which have shown remarkable antioxidant activity (Zaki et al., 2017). Additionally, it is involved in the creation of ethylene polymers using palladium alkyl complexes (Vela et al., 2007).
Heterocyclic Chemistry : This compound plays a significant role in the field of heterocyclic chemistry. For instance, it's used in the phosphine-catalyzed synthesis of tetrahydropyridines (Zhu et al., 2003) and in the synthesis of dihydropyrrolizines and tetrahydroindolizines (Klintworth et al., 2021).
Nucleoside Analogs Synthesis : It is also used in the creation of nitrogen-bridged purine-like C-nucleosides, expanding the repertoire of nucleoside analogs for potential therapeutic applications (Khadem et al., 1989).
Antitumor and Antioxidant Activities : Some derivatives synthesized using this compound have been explored for their antitumor and antioxidant properties. For example, in heterocyclic chemistry, its derivatives have shown promising antioxidant activities (Bialy & Gouda, 2011).
Functionalized Thiazines Synthesis : It’s involved in the synthesis of highly functionalized [1,4]-thiazines, showing the compound's versatility in organic synthesis (Indumathi et al., 2007).
Isatin Derivatives Formation : It is used in the formation of Schiff and Mannich bases of isatin derivatives, which are important in various pharmaceutical applications (Bekircan & Bektaş, 2008).
Mechanism of Action
Target of Action
Pyridazine derivatives, which include this compound, have been shown to interact with a range of biological targets and physiological effects .
Mode of Action
It’s known that pyridazine derivatives can inhibit certain enzymes, such as phosphodiesterase . This inhibition can lead to changes in cellular signaling pathways, potentially resulting in various pharmacological effects.
Biochemical Pathways
Pyridazine derivatives have been associated with a wide range of pharmacological activities, suggesting they may interact with multiple biochemical pathways .
Result of Action
Pyridazine derivatives have been associated with a wide range of pharmacological activities, including antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, and various other anticipated biological activities .
Properties
IUPAC Name |
ethyl 2-[(6-pyrrolidin-1-ylpyridazine-3-carbonyl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3/c1-2-25-18(24)13-7-3-4-8-14(13)19-17(23)15-9-10-16(21-20-15)22-11-5-6-12-22/h3-4,7-10H,2,5-6,11-12H2,1H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBXRVBCBHSMXEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)C2=NN=C(C=C2)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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